![molecular formula C15H20O3 B14266798 3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol CAS No. 189040-42-4](/img/structure/B14266798.png)
3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol is an organic compound with a complex structure that includes methoxy and isoprenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of methanol and isoprene in the presence of a catalyst to achieve the desired substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and isoprenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one .
Osthol: 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one.
Uniqueness
3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and isoprenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
189040-42-4 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C15H20O3/c1-12(2)8-10-18-14-7-6-13(5-4-9-16)11-15(14)17-3/h4-8,11,16H,9-10H2,1-3H3 |
InChI-Schlüssel |
JVHWAXVDBZHERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


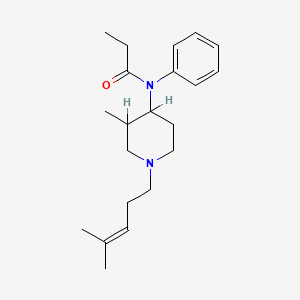
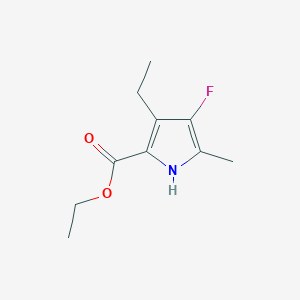
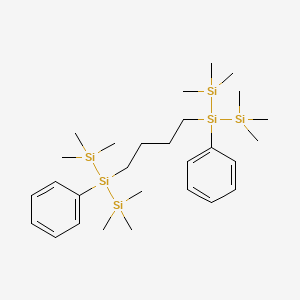
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
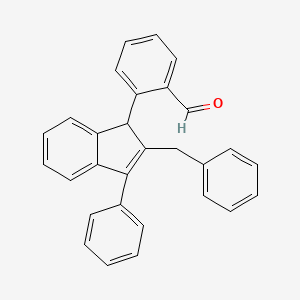
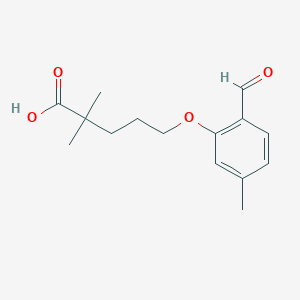

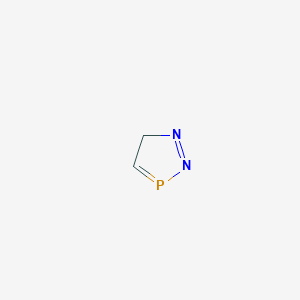
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
